molecular formula C20H32N2O3 B3903067 1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine

1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine

Cat. No. B3903067
M. Wt: 348.5 g/mol
InChI Key: GBGPSUOLCICWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since gained popularity due to its psychoactive properties. TFMPP is often used as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

TFMPP acts as an agonist at the 5-HT1A and 5-HT2A receptors, leading to an increase in the release of serotonin in the brain. This results in a variety of physiological and psychological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects
TFMPP has been found to produce a range of biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and respiration. It also affects the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in scientific research is its ability to selectively target serotonin receptors, which allows for the investigation of specific physiological and pathological processes. However, there are also limitations to its use, including the potential for toxicity and the need for careful dosing to avoid confounding effects.

Future Directions

There are several potential future directions for research involving TFMPP. One area of interest is the investigation of its effects on the immune system, as serotonin has been shown to play a role in immune function. Another area of interest is the development of new compounds based on TFMPP that have improved selectivity and reduced toxicity. Finally, further research is needed to fully understand the long-term effects of TFMPP on the central nervous system and other physiological systems.

Scientific Research Applications

TFMPP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methoxycyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-23-18-9-5-4-8-17(18)22-13-11-21(12-14-22)15-16-7-6-10-19(24-2)20(16)25-3/h6-7,10,17-18H,4-5,8-9,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGPSUOLCICWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine
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1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine
Reactant of Route 6
1-(2,3-dimethoxybenzyl)-4-(2-methoxycyclohexyl)piperazine

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